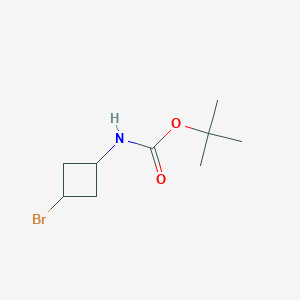

Tert-butyl N-(3-bromocyclobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

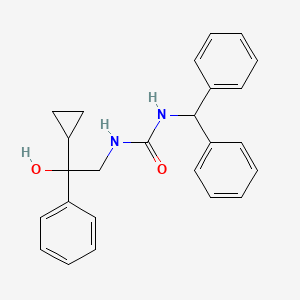

Tert-butyl N-(3-bromocyclobutyl)carbamate is a chemical compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 . It is also known as tert-butyl N-[(1r,3r)-3-bromocyclobutyl]carbamate .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7- . The exact mass of the molecule is 249.036438 .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.7±31.0 °C at 760 mmHg, and a flash point of 138.7±24.8 °C . The melting point is not available .科学的研究の応用

Organic Synthesis Applications

Boc-Protected Amines Synthesis : A mild and efficient one-pot Curtius rearrangement process involves the reaction of carboxylic acids with di-tert-butyl dicarbonate and sodium azide, leading to the formation of acyl azide intermediates. These intermediates undergo Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, trapping the isocyanate derivative and yielding the desired tert-butyl carbamate at low temperatures. This method is compatible with various substrates, including malonate derivatives, enabling access to protected amino acids with high yields (Lebel & Leogane, 2005).

Catalyzed Amidation of Aryl Bromides : The Pd-catalyzed synthesis of N-Boc-protected anilines from aryl bromides and commercially available tert-butyl carbamate can be conducted at room temperature using a combination of Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos. The process highlights the importance of sodium tert-butoxide, proceeding with yields ranging from 43% to 83% (Bhagwanth et al., 2009).

Material Science Applications

Blue Emissive Nanofibers : The synthesis of benzothiazole-modified carbazole derivatives reveals the role of the tert-butyl moiety in gel formation, important for constructing strong blue emissive nanofibers. These fibers, particularly effective for the detection of volatile acid vapors, demonstrate the material's potential in creating efficient chemosensors (Sun et al., 2015).

Pharmaceutical Intermediate Preparation

Spirocyclopropanated Analogues of Insecticides : The conversion of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of the insecticide Thiacloprid demonstrates the compound's role in the synthesis of bioactive molecules. This process, involving key steps such as cocyclization, illustrates the application in creating structurally novel insecticidal compounds (Brackmann et al., 2005).

作用機序

Target of Action

Tert-butyl N-(3-bromocyclobutyl)carbamate, like other carbamates, may interact with various enzymes or receptors in the body. For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission .

Mode of Action

Carbamates typically work by forming a reversible bond with their target, altering its function .

Biochemical Pathways

Without specific information on this compound, it’s hard to say which biochemical pathways it affects. Carbamates can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Carbamates, in general, are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .

Result of Action

The effects would depend on its specific targets and the changes it induces in those targets .

特性

IUPAC Name |

tert-butyl N-(3-bromocyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFNRPBCGYMXDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)

![ethyl 3-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2602860.png)

![3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2602866.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)

![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)

![(2,6-Difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2602874.png)